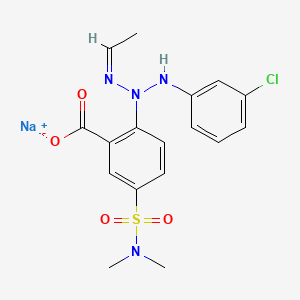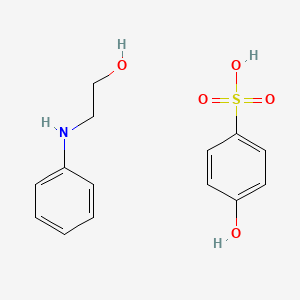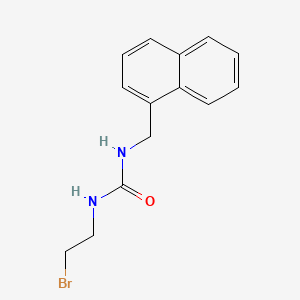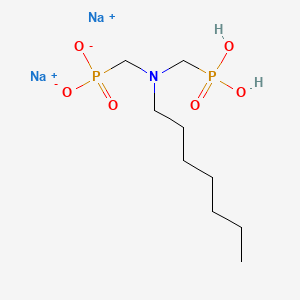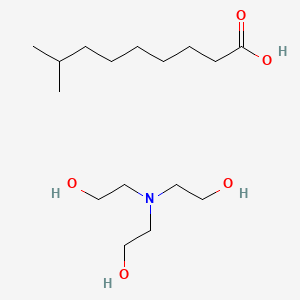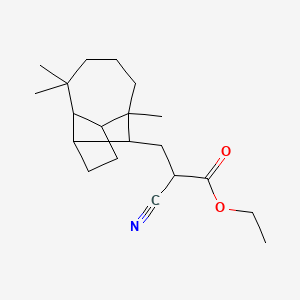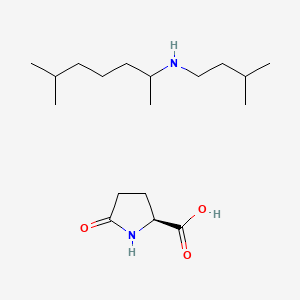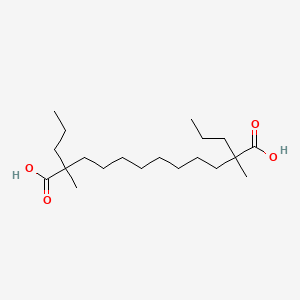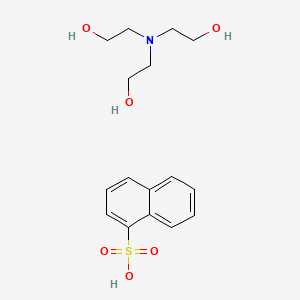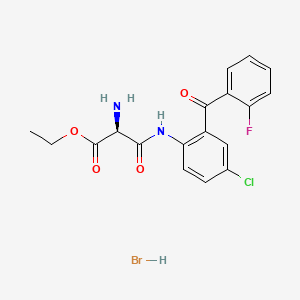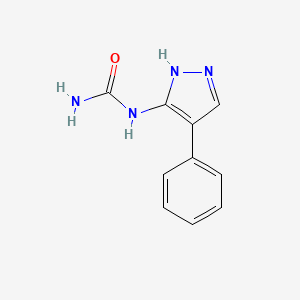
Urea, (4-phenylpyrazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (4-phenylpyrazol-3-yl)- is a compound that features a urea group attached to a 4-phenylpyrazole moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The molecular formula of Urea, (4-phenylpyrazol-3-yl)- is C10H10N4O, and it has a molecular weight of 202.24 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (4-phenylpyrazol-3-yl)- typically involves the reaction of 4-phenylpyrazole with an isocyanate derivative. One common method is the interaction of 4-(hydroxymethyl)pyrazole-3-carbonyl azides with primary aliphatic or aromatic amines under Curtius reaction conditions . This reaction proceeds efficiently under mild conditions and yields the desired urea derivative.
Industrial Production Methods
Industrial production of Urea, (4-phenylpyrazol-3-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Urea, (4-phenylpyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The urea group or the phenylpyrazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl or pyrazole rings.
科学研究应用
Urea, (4-phenylpyrazol-3-yl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of Urea, (4-phenylpyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives with urea groups, such as:
- 1-(3-(tert-butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(4-((2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7yl)oxy)naphthalen-1-yl)urea .
- 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine .
Uniqueness
Urea, (4-phenylpyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
94214-82-1 |
|---|---|
分子式 |
C10H10N4O |
分子量 |
202.21 g/mol |
IUPAC 名称 |
(4-phenyl-1H-pyrazol-5-yl)urea |
InChI |
InChI=1S/C10H10N4O/c11-10(15)13-9-8(6-12-14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14,15) |
InChI 键 |
CXRCHUBBNXZSGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
